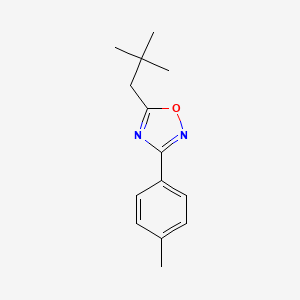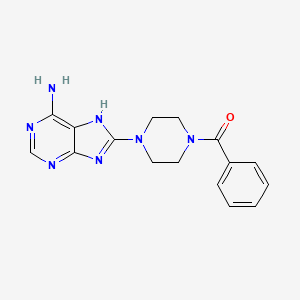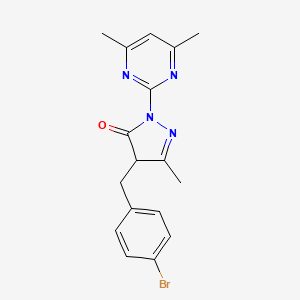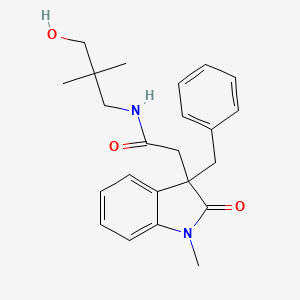
5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound includes a 1,2,4-oxadiazole ring substituted with a 2,2-dimethylpropyl group and a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring.
-
Step 1: Formation of Hydrazide
- React 4-methylbenzoic acid with hydrazine hydrate to form 4-methylbenzohydrazide.
- Reaction conditions: Reflux in ethanol.
-
Step 2: Acylation
- React 4-methylbenzohydrazide with 2,2-dimethylpropanoyl chloride to form the corresponding acyl hydrazide.
- Reaction conditions: Stirring at room temperature in the presence of a base such as pyridine.
-
Step 3: Cyclization
- Cyclize the acyl hydrazide to form this compound.
- Reaction conditions: Heating in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
科学的研究の応用
5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Used in the design and development of new drugs due to its potential biological activities.
Biological Studies: Investigated for its antimicrobial, antifungal, and anticancer properties.
Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Chemical Synthesis: Employed as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets: Enzymes such as kinases, receptors such as G-protein coupled receptors.
Pathways Involved: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
- 5-phenyl-1,2,4-oxadiazole
- 3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(2,2-dimethylpropyl)-1,2,4-oxadiazole
Uniqueness
5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the 2,2-dimethylpropyl group and the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other oxadiazole derivatives.
特性
IUPAC Name |
5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-5-7-11(8-6-10)13-15-12(17-16-13)9-14(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVBXVEABGBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,8aR*)-1-butyl-6-[(2-ethoxypyridin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5354132.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5354139.png)
![N-(2,4-difluorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5354146.png)
![N-(4-CHLOROBENZYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5354151.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5354168.png)

![N-CYCLOPROPYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5354178.png)

![N-methyl-2-(3-morpholinyl)-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride](/img/structure/B5354200.png)
![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5354207.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5354212.png)


